N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of Schiff base hydrazones, which are known for their ability to form stable complexes with transition metals and their potential biological activities.
Mechanism of Action
Target of Action
Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to target leukotriene a-4 hydrolase , an enzyme involved in the inflammatory response.
Mode of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . They are considered one of the most important precursors for heterocyclic synthesis .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-cyanoacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the hydrazone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide
- N’-[(E)-[4-(benzyloxy)phenyl]methylidene]-4-fluoroaniline
- N’-[(E)-[4-(benzyloxy)phenyl]methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the hydrazone moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-cyano-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-11-10-17(21)20-19-12-14-6-8-16(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,12H,10,13H2,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYRDRJXORZVCA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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